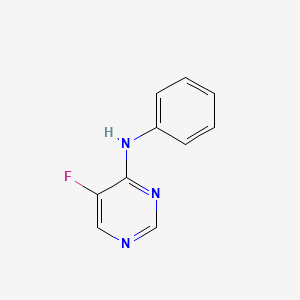

5-fluoro-N-phenylpyrimidin-4-amine

Description

5-Fluoro-N-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a fluorine atom at position 5 of the pyrimidine core and an N-phenyl substituent. The fluorine atom enhances electronegativity and influences molecular interactions, such as hydrogen bonding and π–π stacking, which are critical for biological activity and crystallographic packing .

The compound crystallizes in the triclinic space group P1 with one molecule per asymmetric unit. Key structural features include an intramolecular N–H⋯N hydrogen bond (N4–H4⋯N5, distance: 2.982 Å) and dihedral angles between the pyrimidine ring and substituent planes of 11.3°, 24.5°, and 70.1°, respectively . Weak C–H⋯F and π–π interactions stabilize the crystal lattice .

Properties

Molecular Formula |

C10H8FN3 |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

5-fluoro-N-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C10H8FN3/c11-9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) |

InChI Key |

IDXXDNYBVUHCGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC=C2F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-fluoro-N-phenylpyrimidin-4-amine typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom. The reaction conditions often involve the use of solvents like acetonitrile and a base such as potassium carbonate .

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

5-fluoro-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like water radical cations and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

5-fluoro-N-phenylpyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as thymidylate synthase and DNA topoisomerase 1, which are crucial for DNA replication and repair in cancer cells . This inhibition leads to the disruption of DNA synthesis and ultimately induces cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Hydrogen Bonding and Conformation

N-(4-Chlorophenyl)-5-[(4-Chlorophenyl)aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine (Ia)

- Substituents : Chlorine at the para position of both phenyl rings.

- Hydrogen Bonding : Shorter N–H⋯N distance (2.940 Å) compared to the fluoro analog (2.982 Å), suggesting stronger intramolecular interactions .

- Conformation : Dihedral angles between pyrimidine and aryl rings differ significantly (e.g., 70.1° in the fluoro compound vs. 77.5° in Ia), affecting molecular planarity and intermolecular interactions .

N-(2-Fluorophenyl)-5-[(4-Ethoxyphenyl)aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine

- Substituents : Ethoxy group (electron-donating) vs. fluorine (electron-withdrawing).

- Hydrogen Bonding : Additional C–H⋯O interactions involving the ethoxy oxygen, absent in the fluoro analog. Intermolecular N–H⋯N bonds form cyclic R₂²(14) motifs .

- Conformation : Two independent molecules (A and B) in the asymmetric unit exhibit distinct dihedral angles (e.g., 2.7° for molecule B), indicating substituent flexibility .

N-(4-Methoxyphenyl)-6-Methyl-2-Phenyl-5-{[4-(Trifluoromethyl)anilino]methyl}pyrimidin-4-Amine

- Substituents : Trifluoromethyl group (strongly electron-withdrawing).

- Hydrogen Bonding : Similar N–H⋯N interactions but with altered geometry due to steric effects from the bulky CF₃ group .

- Conformation : Dihedral angles between pyrimidine and trifluoromethylphenyl planes deviate by >80°, reducing π–π stacking efficiency .

Crystallographic and Packing Differences

- Packing Efficiency : The ethoxy analog’s larger unit cell volume reflects increased flexibility from the ethoxy group, while the fluoro analog’s compact packing is driven by C–H⋯F interactions .

- π–π Stacking : Fluorine’s electronegativity enhances π–π interactions (centroid distance: 3.708 Å in fluoro vs. 3.825 Å in triazole-containing analogs) .

Data Tables

Table 1: Structural Parameters of Pyrimidine Analogs

| Compound | Substituent (Position) | Dihedral Angles (°) | N–H⋯N Distance (Å) |

|---|---|---|---|

| 5-Fluoro-N-phenyl analog | F (5), Ph (N) | 11.3, 24.5, 70.1 | 2.982 |

| Ethoxy-substituted analog | OC₂H₅ (4) | 15.4, 28.4, 77.5 | 2.940 |

| Trifluoromethyl-substituted | CF₃ (4) | 80.1, 22.3, 68.7 | 3.012 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.